molecular formula C10H9ClFNO2 B1468759 1-(2-Chloro-4-fluorobenzoyl)azetidin-3-ol CAS No. 1343974-68-4

1-(2-Chloro-4-fluorobenzoyl)azetidin-3-ol

Cat. No. B1468759
M. Wt: 229.63 g/mol
InChI Key: UHMDYKULOHYHKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(2-Chloro-4-fluorobenzoyl)azetidin-3-ol” is a chemical compound that can be purchased from various chemical suppliers . It is often used in research and development .


Synthesis Analysis

The synthesis of azetidines, the class of compounds to which “1-(2-Chloro-4-fluorobenzoyl)azetidin-3-ol” belongs, is an important yet undeveloped research area . Azetidines are versatile building blocks for the synthesis of amino acids, alkaloids, and toxoids with potential biological properties .


Molecular Structure Analysis

The molecular structure of “1-(2-Chloro-4-fluorobenzoyl)azetidin-3-ol” includes a four-membered azetidine ring with a chloro-fluorobenzoyl group attached . The InChI code for this compound is 1S/C3H7NO/c5-3-1-4-2-3/h3-5H,1-2H2 .


Chemical Reactions Analysis

Azetidines, like “1-(2-Chloro-4-fluorobenzoyl)azetidin-3-ol”, have potential in peptidomimetic and nucleic acid chemistry . They also possess important prospects in catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions . They represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions .

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, including oxazoles, thiazoles, selenazoles, imidazoles, and their chemical and biological properties, have been systematically reviewed. These derivatives are synthesized using metallic derivatives of imidazole and phosphorus halides, among other methods, and are known for their insecticidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, neurodegenerative, and other types of activity (Abdurakhmanova et al., 2018).

Biological Applications and Effects

  • Parabens, including those structurally related to "1-(2-Chloro-4-fluorobenzoyl)azetidin-3-ol," have been studied for their occurrence, fate, and behavior in aquatic environments. Despite being considered emerging contaminants with weak endocrine-disrupter chemicals effects, the health implications of such compounds remain a subject of debate. They are ubiquitous in surface water and sediments due to continuous environmental introduction (Haman et al., 2015).

Antioxidant Capacity and Mechanisms

  • The ABTS/PP decolorization assay has been reviewed for its application in evaluating antioxidant capacity, highlighting the reaction pathways and specificity of certain antioxidants in forming coupling adducts with ABTS•+. This has implications for understanding the antioxidant capacity and potential applications of various compounds, including those structurally related to "1-(2-Chloro-4-fluorobenzoyl)azetidin-3-ol" (Ilyasov et al., 2020).

properties

IUPAC Name

(2-chloro-4-fluorophenyl)-(3-hydroxyazetidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClFNO2/c11-9-3-6(12)1-2-8(9)10(15)13-4-7(14)5-13/h1-3,7,14H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHMDYKULOHYHKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=C(C=C(C=C2)F)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloro-4-fluorobenzoyl)azetidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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